Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate
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Overview
Description
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a formyl group, a chlorobenzyl ether, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl bromide with a suitable phenol derivative to form the 3-chlorobenzyl ether intermediate.
Formylation: The intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Esterification: Finally, the formylated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-((3-chlorobenzyl)oxy)-3-carboxyphenyl)acetate.
Reduction: 2-(4-((3-chlorobenzyl)oxy)-3-hydroxyphenyl)acetate.
Substitution: Products depend on the nucleophile used, e.g., 2-(4-((3-aminobenzyl)oxy)-3-formylphenyl)acetate.
Scientific Research Applications
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The formyl group and chlorobenzyl ether moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: A potent monoamine oxidase B inhibitor with similar structural features.
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Another compound with a benzyloxy group, used in Alzheimer’s disease research.
Uniqueness
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate is unique due to its combination of a formyl group, chlorobenzyl ether, and methyl ester, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and synthetic processes.
Properties
Molecular Formula |
C17H15ClO4 |
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Molecular Weight |
318.7 g/mol |
IUPAC Name |
methyl 2-[4-[(3-chlorophenyl)methoxy]-3-formylphenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-21-17(20)9-12-5-6-16(14(7-12)10-19)22-11-13-3-2-4-15(18)8-13/h2-8,10H,9,11H2,1H3 |
InChI Key |
BENBBTDENXXJTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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